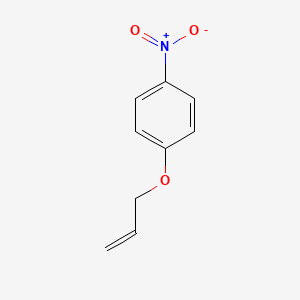

Allyl p-nitrophenyl ether

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-nitro-4-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOGGVVIZHGION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277447 | |

| Record name | Allyl p-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1568-66-7 | |

| Record name | 1-Nitro-4-(2-propen-1-yloxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1568-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 2375 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl p-nitrophenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl p-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Chemical Synthesis of Allyl P Nitrophenyl Ether and Analogues

Advanced Alkylation Strategies for Aryl Ether Formation

Alkylation of phenols represents a direct and fundamental approach to the formation of aryl ethers. This section covers both classical and modern alkylation strategies.

Williamson Ether Synthesis in the Context of p-Nitrophenol Reactivity

The Williamson ether synthesis, a cornerstone of ether formation since its development by Alexander Williamson in 1850, remains a widely used method in both laboratory and industrial settings. acs.orgacs.org The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, involving a nucleophilic attack of an alkoxide ion on an alkyl halide or other substrate with a good leaving group. acs.orgnih.gov

The general mechanism involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form the ether. nih.govnih.gov For the synthesis of allyl p-nitrophenyl ether, p-nitrophenol is first treated with a base to form the p-nitrophenoxide ion. This is followed by the addition of an allyl halide, such as allyl bromide.

Step 1: Deprotonation p-Nitrophenol is significantly more acidic than phenol (B47542) itself. wikipedia.orgorganic-chemistry.org The presence of the electron-withdrawing nitro group (-NO₂) at the para position stabilizes the resulting phenoxide ion through resonance and inductive effects (-I and -R effects). wikipedia.org This increased acidity facilitates its deprotonation by a moderately strong base, such as sodium hydroxide (B78521) or potassium carbonate, to form the sodium or potassium p-nitrophenoxide salt. wikipedia.orgjk-sci.com

Step 2: Nucleophilic Substitution The generated p-nitrophenoxide ion, a potent nucleophile, then attacks the allyl halide in a classic SN2 fashion. acs.orgnih.gov The reaction works best with primary alkyl halides like allyl bromide, as secondary and tertiary halides tend to favor elimination reactions. acs.orgnih.gov

The reaction conditions for the Williamson synthesis are typically mild, often carried out in solvents like acetonitrile (B52724) or N,N-dimethylformamide at temperatures ranging from 50-100 °C, with reaction times of 1-8 hours. acs.org Yields in laboratory preparations can range from 50-95%. acs.org

| Phenol Derivative | Key Feature | Reactivity | Reason |

|---|---|---|---|

| p-Nitrophenol | Strong electron-withdrawing group (-NO₂) | High | Increased acidity and nucleophilicity of the corresponding phenoxide ion. wikipedia.org |

| Phenol | Unsubstituted | Moderate | Baseline acidity and reactivity. organic-chemistry.org |

| o-Cresol | Electron-donating group (-CH₃) | Lower | Decreased acidity due to the +I effect of the methyl group. wikipedia.org |

Nucleophilic Intermolecular Addition to Olefins utilizing p-Nitrophenol

The formation of aryl ethers can also be achieved through the nucleophilic addition of phenols to activated olefins, a process often referred to as a conjugate or Michael addition. masterorganicchemistry.comnih.gov This reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor). masterorganicchemistry.comyoutube.com

In this context, the p-nitrophenoxide ion can act as a soft nucleophile, attacking the β-carbon of a suitable Michael acceptor. The electron-withdrawing nature of the nitro group enhances the nucleophilicity of the phenoxide, making it an effective Michael donor. wikipedia.org The Michael acceptors are typically alkenes activated by electron-withdrawing groups such as nitro, carbonyl, or cyano groups. masterorganicchemistry.compostech.ac.kr

The reaction is typically base-catalyzed, with the base serving to deprotonate the p-nitrophenol to generate the active nucleophile. youtube.com The mechanism proceeds in three main steps:

Formation of the Nucleophile: A base deprotonates p-nitrophenol to form the p-nitrophenoxide ion.

Conjugate Addition: The p-nitrophenoxide attacks the β-carbon of the activated alkene. postech.ac.kr

Protonation: The resulting enolate or carbanion is protonated by the solvent or a proton source to yield the final ether product. postech.ac.kr

This method provides a valuable alternative to the Williamson ether synthesis, particularly when the desired alkyl group is part of an electron-deficient system. The choice of base and reaction conditions can be crucial to avoid competing side reactions. youtube.com

Transition Metal-Catalyzed Etherification Approaches

Modern synthetic chemistry has seen the rise of transition metal catalysis as a powerful tool for forming C-O bonds with high efficiency and selectivity.

Palladium-Catalyzed Decarboxylative Allylic Etherification

Palladium-catalyzed reactions offer a versatile and mild route to allylic aryl ethers. One notable strategy is the decarboxylative allylic etherification, which often utilizes vinyl cyclic carbonates or similar substrates as the allyl source. For instance, the palladium-catalyzed reaction of phenols with vinyl ethylene (B1197577) carbonate has been established as an effective method. nih.govfrontiersin.org

This process is believed to proceed through the formation of a π-allyl palladium intermediate. nih.govfrontiersin.org The palladium catalyst, such as PdCl₂(dppf), facilitates the decarboxylation of the vinyl ethylene carbonate, generating the reactive amphiphilic π-allyl palladium species. nih.govfrontiersin.org This intermediate is then susceptible to nucleophilic attack by the phenol, leading to the formation of the desired allylic aryl ether with high regioselectivity. nih.govfrontiersin.org This method is valued for its operational simplicity and tolerance of various functional groups. frontiersin.org

| Phenol | Catalyst | Yield (%) | Conditions |

|---|---|---|---|

| Phenol | PdCl₂(dppf) | 95 | Mild conditions |

| p-Cresol | PdCl₂(dppf) | 92 | Mild conditions |

| p-Chlorophenol | PdCl₂(dppf) | 85 | Mild conditions |

Ruthenium-Catalyzed Reductive Etherification

Ruthenium complexes have emerged as effective catalysts for a variety of organic transformations, including the synthesis of ethers. Ruthenium-catalyzed reductive etherification provides a pathway to unsymmetrical ethers by coupling aldehydes or ketones with alcohols. nih.gov A well-defined cationic Ru-H complex can catalyze this reaction using molecular hydrogen as the reducing agent in water, showcasing a highly chemoselective process. nih.gov

Another approach involves the dehydrogenative coupling of alcohols and thiols catalyzed by a ruthenium pincer complex, which can also be applied to ether synthesis. mdpi.com While direct reductive etherification of phenols with allyl alcohols catalyzed by ruthenium is a specific application, the broader field of ruthenium-catalyzed reactions on phenols is well-established. For instance, ruthenium catalysts have been used for the C-H functionalization of phenols and the amination of phenols. These related transformations highlight the potential for developing specific ruthenium-catalyzed protocols for the synthesis of aryl allyl ethers through reductive coupling pathways. Theoretical studies using DFT have also been employed to investigate the mechanisms of reductive etherification reactions.

Asymmetric Synthesis Methodologies for Aryl Allyl Ethers

The development of asymmetric methods for the synthesis of chiral aryl allyl ethers is of great importance, as these structures are found in many bioactive molecules and natural products. Catalytic asymmetric synthesis often involves the reaction of phenols with prochiral allylic precursors using transition metal complexes or organocatalysts. masterorganicchemistry.com

Several successful approaches have been described:

Palladium Catalysis: Palladium(II) catalysts have been used in a mild, catalytic asymmetric etherification of 2-alken-1-ol precursors with phenol nucleophiles. This method constructs 3-aryloxy-1-alkenes in high yield and high enantiopurity, showing an exceptional preference for the branched allylic ether product. masterorganicchemistry.com

Organocatalysis: Asymmetric allylic substitution of Morita–Baylis–Hillman (MBH) carbonates with less-nucleophilic phenols can be mediated by nucleophilic amine catalysts, such as cinchona alkaloids. postech.ac.kr This organocatalytic approach affords a variety of substituted chiral aryl allyl ethers in moderate to high yields (up to 96%) and with excellent enantioselectivities (up to 95% ee). youtube.com The reaction is believed to proceed through a mechanism where the organocatalyst activates both the phenol and the MBH carbonate.

| Catalyst Type | Example Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Substrates |

|---|---|---|---|---|

| Organocatalyst (Cinchona Alkaloid Derivative) | Modified Quinine | 95 | 95 | Phenols and MBH Carbonates |

| Palladium Complex | [(S)-COP-OAc]₂ | 63-96 | 90-94 | Phenols and Allylic Imidates |

These asymmetric methodologies represent the cutting edge of aryl allyl ether synthesis, providing access to enantiomerically enriched compounds that are crucial for pharmaceutical and materials science applications.

Enantioselective Decarboxylative Allylic Etherification

Enantioselective decarboxylative allylic etherification is a process where an allylic carbonate, containing an aryl group, undergoes a reaction catalyzed by a chiral transition metal complex. This reaction results in the loss of carbon dioxide and the formation of a new C-O bond between the aryl group and the allylic moiety, with the chirality of the product being controlled by the chiral catalyst. Iridium and palladium complexes are the most common catalysts employed for this transformation.

The general mechanism for this reaction involves the initial coordination of the transition metal to the double bond of the allyl group in the carbonate substrate. This is followed by an oxidative addition step, where the metal inserts into the C-O bond of the carbonate, leading to the formation of a π-allyl metal intermediate and the release of the aryloxide. Subsequent decarboxylation of the aryloxide generates a nucleophilic phenoxide, which then attacks the π-allyl metal complex in an enantioselective manner, dictated by the chiral ligand on the metal center. This final step regenerates the catalyst and yields the desired chiral aryl allyl ether.

A notable study in this field demonstrated the efficacy of an Iridium(I) catalyst for the enantioselective decarboxylative allylic etherification of aryl allyl carbonates. organic-chemistry.orgnih.gov This method has proven to be quite general, accommodating a wide range of aryl allyl carbonates with both electron-donating and electron-withdrawing substituents on the aromatic ring. organic-chemistry.org

Detailed Research Findings:

Research conducted by Kim et al. (2013) has provided significant insights into the iridium-catalyzed enantioselective decarboxylative allylic etherification. organic-chemistry.org Their work showcased the successful synthesis of a variety of aryl allyl ethers with high yields and excellent enantioselectivities. A key finding was the successful application of this methodology to substrates bearing a p-nitrophenyl group, leading to the formation of this compound.

The study utilized a catalyst system comprising [Ir(dbcot)Cl]2 as the iridium source and a chiral phosphoramidite (B1245037) ligand. The reaction conditions were optimized to achieve high efficiency and stereocontrol. For the synthesis of this compound, the corresponding cinnamyl p-nitrophenyl carbonate was used as the starting material. The presence of the electron-withdrawing nitro group on the phenyl ring was well-tolerated, affording the desired product in good yield and with high enantiomeric excess.

The scope of the reaction was explored with various substituents on the aryl ring of the carbonate precursor. It was generally observed that both electron-donating and electron-withdrawing groups were compatible with the reaction conditions. This versatility highlights the robustness of the iridium-catalyzed system for the synthesis of a diverse library of chiral aryl allyl ethers.

Below is a data table summarizing the results for the synthesis of this compound and some of its analogues, as reported in the literature.

| Entry | Aryl Group (Ar) | Product | Yield (%) | ee (%) |

| 1 | p-Nitrophenyl | This compound | 85 | 94 |

| 2 | Phenyl | Allyl phenyl ether | 95 | 97 |

| 3 | p-Methoxyphenyl | Allyl p-methoxyphenyl ether | 98 | 98 |

| 4 | p-Chlorophenyl | Allyl p-chlorophenyl ether | 91 | 96 |

Table 1. Enantioselective Decarboxylative Allylic Etherification of Various Aryl Allyl Carbonates.

The data clearly indicates that the electronic nature of the substituent on the phenyl ring has some influence on the reaction outcome. While all tested substrates provided high yields and enantioselectivities, slight variations can be observed. The successful synthesis of this compound with high enantioselectivity is a significant achievement, as nitro-containing compounds can sometimes be challenging substrates in catalytic reactions.

Mechanistic Investigations of Allyl P Nitrophenyl Ether Rearrangements

The Claisen Rearrangement of Allyl p-Nitrophenyl Ether

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction, first discovered by Rainer Ludwig Claisen in 1912. byjus.comwikipedia.org When applied to this compound, an allyl aryl ether, it initiates a fascinating intramolecular transformation upon heating. quora.com This reaction involves the migration of the allyl group from the ether oxygen to a carbon atom on the aromatic ring. quora.com

Concertednih.govnih.gov-Sigmatropic Rearrangement Mechanism

The Claisen rearrangement of this compound proceeds through a concerted, pericyclic mechanism known as a nih.govnih.gov-sigmatropic shift. mychemblog.comwikipedia.orgnrochemistry.com This classification indicates that the reaction involves a cyclic transition state where six electrons are reorganized. libretexts.orglibretexts.org The term " nih.govnih.gov" signifies that the new sigma bond is formed between the third atom of the allyl system and the third atom from the ether oxygen along the phenyl ring system.

The reaction is unimolecular and intramolecular, meaning it occurs within a single molecule without the involvement of other reactants. mychemblog.comwikipedia.org Crossover experiments have confirmed that the process is not intermolecular. wikipedia.org The mechanism involves the simultaneous breaking of the carbon-oxygen ether bond and the formation of a new carbon-carbon bond between the terminal carbon of the allyl group and the ortho position of the phenyl ring. libretexts.orglibretexts.org This entire process occurs in a single, fluid step through a highly ordered, six-membered cyclic transition state, which preferentially adopts a chair-like conformation. mychemblog.comorganic-chemistry.org

Table 1: Key Features of the nih.govnih.gov-Sigmatropic Rearrangement

| Feature | Description |

|---|---|

| Reaction Type | Pericyclic, Sigmatropic Rearrangement wikipedia.orgnrochemistry.com |

| Order | nih.govnih.govwikipedia.orglibretexts.org |

| Mechanism | Concerted (bond breaking and formation occur simultaneously) wikipedia.orglibretexts.org |

| Nature | Intramolecular quora.comwikipedia.org |

| Transition State | Six-membered cyclic, prefers a chair-like geometry mychemblog.comorganic-chemistry.org |

| Electron Movement | Involves a cyclic redistribution of six bonding electrons libretexts.orglibretexts.org |

Influence of the p-Nitrophenyl Moiety on Reaction Pathway and Kinetics

The presence of the para-substituted nitro group (p-NO₂) on the phenyl ring significantly influences the rearrangement. The nitro group is a strong electron-withdrawing group. While meta-substituted electron-withdrawing groups are known to direct the rearrangement to the ortho-position, the electronic nature of substituents in the para position primarily affects the reaction rate. wikipedia.org

Research indicates that electron-donating groups tend to accelerate the Claisen rearrangement, whereas electron-withdrawing groups, such as the p-nitro group, generally slow it down. For instance, it has been noted that a p-amino substituent (an electron-donating group) reacts approximately 20 times faster than a p-nitro substituent. quora.com This is because the transition state involves the aromatic ring acting as the electron-rich diene component in the pericyclic reaction; an electron-withdrawing group deactivates the ring, making it less nucleophilic and thus slowing the rearrangement.

Table 2: Effect of Substituents on Aromatic Claisen Rearrangement

| Substituent at para-position | Electronic Nature | Effect on Reaction Rate |

|---|---|---|

| -NH₂ (Amino) | Electron-Donating | Accelerates |

| -OCH₃ (Methoxy) | Electron-Donating | Accelerates wikipedia.org |

| -H (Hydrogen) | Neutral | Baseline |

| -NO₂ (Nitro) | Electron-Withdrawing | Decelerates quora.com |

Studies on the thermal rearrangement of analogous compounds like 3-nitrophenyl propargyl ethers further support the investigation of nitro-substituted systems. clockss.org

Ionic vs. Thermal Rearrangement Mechanisms

The classic Claisen rearrangement of this compound is a thermal process, typically requiring high temperatures (often above 150-200°C) to overcome the activation energy barrier. organic-chemistry.orgmasterorganicchemistry.com This thermal reaction proceeds via the concerted, non-ionic, pericyclic mechanism described above. quora.comwikipedia.org

However, the reaction can be catalyzed by Lewis acids, which can introduce a degree of ionic character to the mechanism and often allow the reaction to proceed at significantly lower temperatures. byjus.comnih.gov Lewis acids can coordinate to the ether oxygen, polarizing the C-O bond and facilitating its cleavage. This can lead to a transition state with more charge separation, deviating from the purely concerted pathway. While not a fully ionic mechanism involving discrete carbocation intermediates in most cases, it represents a shift along the mechanistic spectrum. Furthermore, the use of polar solvents, particularly hydrogen-bonding solvents and ionic liquids, has been shown to accelerate the reaction, suggesting stabilization of a polarized transition state. byjus.comyoutube.com

Intermediate Species and Rearomatization Processes

A key feature of the aromatic Claisen rearrangement is the two-step sequence of rearrangement followed by rearomatization. organic-chemistry.org The initial nih.govnih.gov-sigmatropic shift disrupts the aromaticity of the phenyl ring, forming a non-aromatic intermediate. libretexts.orglibretexts.org In the case of this compound, this intermediate is a substituted 6-allyl-cyclohexa-2,4-dienone. libretexts.orglibretexts.org

Other Rearrangement Pathways of Allyl and Nitrophenyl Systems

Beyond the classic Claisen rearrangement, the structural motifs present in this compound are found in other systems that undergo different, yet mechanistically related, rearrangements.

Allyl Sulfoxide (B87167)–Allyl Sulfenate Ester Rearrangements in Analogous Systems

An analogous and important rearrangement is the nih.govwikipedia.org-sigmatropic rearrangement of allylic sulfoxides. libretexts.orgwikipedia.org In this reaction, an allylic sulfoxide undergoes a thermal rearrangement to form an allylic sulfenate ester. libretexts.orgwikipedia.org This transformation is known as the Mislow-Evans rearrangement. wikipedia.org

The mechanism involves a five-membered cyclic transition state. wikipedia.org This process is reversible, though the equilibrium often favors one isomer. acs.org The utility of this reaction is often realized by trapping the sulfenate ester with a thiophile, such as a phosphite (B83602) ester, which cleaves the S-O bond to yield an allylic alcohol. wikipedia.org

A notable example that incorporates a nitrophenyl moiety is seen in the study of enzyme inactivation. Researchers have designed molecules like 2-amino-4-chloro-5-(p-nitrophenylsulfinyl)pentanoic acid. nih.gov In the enzyme's active site, this molecule is converted to an allyl sulfoxide, which then undergoes a spontaneous nih.govwikipedia.org-sigmatropic rearrangement to an electrophilic allyl sulfenate ester. nih.govnih.gov This reactive intermediate is then captured by a nucleophile within the enzyme, leading to its inactivation. nih.gov The quantitative isolation of p-nitrophenylthiol upon reactivation of the enzyme confirms that the sulfur atom from the original p-nitrophenylsulfinyl group has been involved in the rearrangement. nih.gov This provides a powerful biological example of a rearrangement analogous to those studied in simpler chemical systems.

Intramolecular Cyclization and Isomerization Processes

The rearrangement of this compound is a subject of significant mechanistic interest, primarily involving intramolecular cyclization through the Claisen rearrangement and various isomerization pathways. These transformations are fundamental in organic synthesis for their ability to form new carbon-carbon bonds and modify molecular structures under specific conditions.

The Claisen rearrangement of this compound is a thermally induced, intramolecular process that leads to the formation of C-allylated phenols. libretexts.orglibretexts.org This reaction is a classic example of a libretexts.orglibretexts.org-sigmatropic rearrangement, a type of pericyclic reaction that proceeds through a concerted mechanism. organic-chemistry.orgbyjus.com The reaction is initiated by heating the allyl aryl ether, which causes the allyl group to migrate from the ether oxygen to an ortho position on the benzene (B151609) ring. libretexts.orglibretexts.org

The mechanism involves a six-membered, cyclic transition state where the C-C bond between the allyl group's third carbon and the ring's ortho carbon forms simultaneously with the cleavage of the ether's C-O bond. libretexts.orglibretexts.org This concerted step results in a non-aromatic cyclohexadienone intermediate. libretexts.orglibretexts.org A subsequent rapid proton shift (tautomerization) restores the aromaticity of the ring, yielding the final product, 2-allyl-4-nitrophenol (B94914). libretexts.orglibretexts.org Isotopic labeling studies, using a 14C label on the terminal carbon of the allyl group, have provided strong evidence for this concerted mechanism, showing that the labeled carbon is the one that attaches to the aromatic ring. libretexts.orglibretexts.org

The general transformation can be summarized as follows:

Starting Material: this compound

Key Process: libretexts.orglibretexts.org-Sigmatropic Rearrangement

Intermediate: 6-allyl-4-nitrocyclohexa-2,4-dien-1-one

Final Product: 2-allyl-4-nitrophenol

The table below outlines the products resulting from the intramolecular cyclization of this compound.

| Starting Compound | Rearrangement Type | Key Intermediate | Final Product |

| This compound | Claisen Rearrangement ( libretexts.orglibretexts.org-Sigmatropic) | 6-allyl-4-nitrocyclohexa-2,4-dien-1-one | 2-allyl-4-nitrophenol |

In addition to the Claisen rearrangement, this compound can undergo isomerization processes, which involve the migration of the double bond within the allyl group without its migration to the ring. This typically results in the formation of a propenyl ether. This isomerization is often catalyzed by transition metal complexes, such as those of palladium, ruthenium, or iridium. rsc.orgrsc.orgresearchgate.net

For instance, isomerization catalyzed by palladium complexes like bis(benzonitrile)palladium(II) chloride in benzene can quantitatively convert allyl phenyl ethers to phenyl prop-1-enyl ethers. rsc.org The mechanism for this transformation can proceed through an intermediate π-allyl(hydrido)palladium complex or a sigmatropic libretexts.orgCurrent time information in Bangalore, IN. hydrogen shift within a π-olefin-palladium complex. rsc.org Ruthenium complexes, such as [RuClH(CO)(PPh₃)₃], are also effective catalysts and are believed to operate via a hydride mechanism that involves the addition and elimination of a ruthenium hydride species. researchgate.net These catalyzed isomerizations are highly stereoselective, often yielding the more stable trans-propenyl ether as the major product. rsc.org

A comparison of the major intramolecular pathways for this compound is detailed in the table below.

| Process | Driving Force / Catalyst | Primary Product | Bond Changes |

| Intramolecular Cyclization (Claisen Rearrangement) | Heat | 2-allyl-4-nitrophenol | C-O bond breaks; C-C bond forms at the ortho position |

| Isomerization | Transition Metal Catalyst (e.g., Pd, Ru, Ir complexes) | p-nitrophenyl prop-1-enyl ether | C=C double bond migrates within the side chain |

Catalysis in the Synthesis and Transformation of Allyl P Nitrophenyl Ether

Lewis Acid Catalysis in Claisen Rearrangements

The Claisen rearrangement, a acs.orgacs.org-sigmatropic shift, is a fundamental reaction for carbon-carbon bond formation. princeton.edu While traditionally requiring high temperatures, the use of Lewis acid catalysts can significantly accelerate this process, allowing it to proceed under milder conditions. acs.orgprinceton.eduacs.org This is particularly relevant for the rearrangement of allyl aryl ethers, such as allyl p-nitrophenyl ether, into valuable ortho-allyl phenols. researchgate.netbenthamopenarchives.com

Zinc-Catalyzed Claisen Rearrangement

Zinc has emerged as an efficient and recyclable catalyst for the Claisen rearrangement of allyl aryl ethers. researchgate.netbenthamopenarchives.comresearchgate.net Research has demonstrated that zinc powder can effectively catalyze the transformation of allyl aryl ethers to their corresponding o-allyl phenols in the liquid phase at a mild temperature of 55 °C. benthamopenarchives.comresearchgate.net

A key advantage of using zinc powder is its recyclability; it can be reused multiple times without a significant loss of catalytic activity, making the process more cost-effective and environmentally friendly. benthamopenarchives.com The reaction typically proceeds in good to excellent yields, affording products of high purity. benthamopenarchives.comresearchgate.net For instance, the zinc-catalyzed rearrangement of allyl phenyl ether in THF at 55°C yields 2-allylphenol (B1664045). benthamopenarchives.com

The general applicability of zinc catalysts extends to various substituted allyl aryl ethers, highlighting its utility in synthesizing a diverse range of o-allyl phenols. benthamopenarchives.comsmolecule.com These products are important intermediates in the synthesis of more complex molecules, including benzofurans.

Table 1: Zinc-Catalyzed Claisen Rearrangement of Allyl Aryl Ethers

| Substrate | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Allyl phenyl ether | Zinc powder | THF | 55 | 40 | 80 | benthamopenarchives.com |

This table showcases the efficiency of zinc powder as a catalyst in the Claisen rearrangement, highlighting the mild conditions and good yield obtained.

Transition Metal Catalysis in Allyl Ether Chemistry

Transition metal catalysis has revolutionized organic synthesis, and the chemistry of allyl ethers is no exception. Palladium and ruthenium complexes, in particular, have proven to be versatile catalysts for a variety of transformations involving this compound and related compounds. acs.orgresearchgate.netresearchgate.netresearchgate.net These catalysts enable reactions such as decarboxylative allylations and C-H functionalizations, opening up new avenues for the construction of complex molecular architectures. acs.orgsmolecule.comwikipedia.orgnih.govrsc.org

Palladium-Catalyzed Transformations

Palladium catalysts are renowned for their ability to facilitate a wide array of cross-coupling and related reactions. In the context of allyl ether chemistry, palladium catalysis is instrumental in decarboxylative reactions and the direct functionalization of C-H bonds. acs.orgsmolecule.comwikipedia.orgnih.govrsc.orgcore.ac.uk

Decarboxylative allylation is a powerful method for forming carbon-carbon bonds, where an allyl ester undergoes decarboxylation to generate a nucleophile in situ, which then reacts with an electrophile. nih.gov This reaction, often catalyzed by palladium complexes, avoids the need for pre-formed enolates and can proceed under neutral conditions. nih.gov

In the context of this compound, while direct decarboxylation is not the primary pathway, related substrates like allyl β-keto esters demonstrate the principle. The palladium(0)-catalyzed reaction of allyl esters of acetoacetic acid, for example, yields γ,δ-unsaturated methyl ketones. nih.gov The choice of ligand is crucial in these reactions, with ligands like triphenylphosphine (B44618) (PPh3) being commonly employed. nih.gov The reaction generally proceeds through a π-allylpalladium intermediate, which is then attacked by the nucleophile. nih.govmdpi.com

The p-nitrophenyl group can play a significant role in related transformations. For instance, in the decarboxylative allylation of allyl β-ketoesters, the electronic nature of substituents on the aryl group can influence the reaction rate and stereospecificity. nih.gov

Table 2: Palladium-Catalyzed Decarboxylative Allylation

| Substrate | Catalyst | Ligand | Product | Yield | Reference |

|---|---|---|---|---|---|

| Allyl acetoacetate | Pd(OAc)₂ | PPh₃ | γ,δ-unsaturated methyl ketone | High | nih.gov |

This table illustrates a typical palladium-catalyzed decarboxylative allylation reaction, a process conceptually related to transformations involving allyl aryl ethers.

Direct functionalization of allylic C-H bonds is an atom-economical strategy that avoids the pre-functionalization of substrates. mdpi.comrsc.orgscience.gov Palladium catalysts have been successfully employed for the allylic C-H alkylation of alkenes. mdpi.com This transformation typically involves the cleavage of an allylic C-H bond by a Pd(II) species to form a π-allylpalladium intermediate, which then reacts with a nucleophile. mdpi.com An oxidant is often required to regenerate the active Pd(II) catalyst from the resulting Pd(0). rsc.org

While direct C-H functionalization of this compound itself is less commonly reported, the principles are demonstrated in the reactions of other olefins. For example, the palladium-catalyzed allylic C-H alkylation of terminal alkenes with 1,3-dicarbonyl compounds proceeds in the presence of a palladium catalyst and an oxidant like benzoquinone. mdpi.com The choice of ligand can be critical for the success of these transformations. science.gov

Ruthenium-Catalyzed Reactions

Ruthenium catalysts offer a complementary reactivity to palladium and are effective in various transformations of allyl ethers. acs.orgresearchgate.netresearchgate.netresearchgate.net These include O-allylation reactions and decarboxylative couplings.

Ruthenium complexes, such as [CpRuCl]₄, have been shown to be effective catalysts for the decarboxylative allylation of allyl β-ketoesters. nih.gov These reactions are often regioselective, favoring the formation of the branched product. nih.gov The active catalyst is believed to be a monomeric CpRu(bpy)⁺ complex, formed from the tetrameric precatalyst and a bipyridine (bpy) ligand. nih.gov The electronic properties of the allyl ester can influence the reaction rate, with electron-rich substrates reacting faster than electron-poor ones. nih.gov

Furthermore, ruthenium catalysts like [Cp*(MeCN)₃Ru(II)][PF₆] are efficient precursors for the O-allylation of phenols with allylic chlorides, producing branched allyl aryl ethers with high regioselectivity. researchgate.net This contrasts with the uncatalyzed reaction, which often yields the linear product. researchgate.net The reaction is thought to proceed through stable (η³-allyl)Ru(IV) cationic intermediates. researchgate.net Ruthenium catalysts have also been employed in ene-yne coupling reactions, which can be used to synthesize dienes that are precursors for heterocycles. nih.gov In some sequential catalytic systems, the p-nitrophenyl ether group has been utilized as a leaving group that is ionized by a palladium catalyst but not by the ruthenium catalyst, allowing for selective transformations. nih.gov

Table 3: Ruthenium-Catalyzed Transformations

| Reaction Type | Catalyst System | Substrate Example | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Decarboxylative Allylation | [Cp*RuCl]₄ / bpy | Allyl β-ketoester | Branched γ,δ-unsaturated ketone | High regioselectivity for branched product | nih.gov |

| O-Allylation | [Cp*(MeCN)₃Ru(II)][PF₆] / K₂CO₃ | Phenol (B47542) + Allylic Chloride | Branched allyl aryl ether | High regioselectivity | researchgate.net |

This table summarizes the versatility of ruthenium catalysts in promoting distinct and selective transformations of allylic compounds.

Cobalt-Catalyzed Decarboxylative Allylation

Cobalt, as an earth-abundant and cost-effective metal, presents a sustainable alternative to precious metal catalysts. researchgate.netnih.gov Its application in decarboxylative allylation reactions has been a subject of growing interest. researchgate.netnih.govdigitellinc.comnih.gov This process involves the coupling of a carboxylic acid derivative with an allylic substrate, releasing carbon dioxide as the sole byproduct. digitellinc.com

In the context of p-nitrophenyl-containing substrates, cobalt catalysis has proven effective for the decarboxylative allylation of nitrophenyl alkanes. researchgate.netnih.govnih.gov A typical reaction involves a Co(II) precatalyst, such as Co(BF₄)₂·xH₂O, which is activated in situ by a carboxylate salt to form a Co(I) species, the presumed active catalyst. researchgate.netnih.govnih.gov This Co(I) species then facilitates the C-C bond formation.

Detailed studies have demonstrated the broad scope of this reaction. researchgate.netnih.gov A variety of substrates with both electron-donating and electron-withdrawing groups on the p-nitrophenyl ring are well-tolerated, generally providing moderate to excellent yields of the allylated products. researchgate.net For instance, the reaction tolerates thioethers and heterocyclic substrates containing pyridine (B92270) and thiophene. researchgate.net However, the yields for ortho-substituted nitrophenylacetic allyl esters are generally lower and are influenced by the electronic properties of the aromatic ring. researchgate.net

Table 1: Scope of Cobalt-Catalyzed Decarboxylative Allylation of p-Nitroarenes researchgate.net

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Allyl 2-(4-nitrophenyl)acetate | 1-allyl-4-nitrobenzene | 92 |

| 2 | Allyl 2-methyl-2-(4-nitrophenyl)propanoate | 1-(1,1-dimethyl-2-propen-1-yl)-4-nitrobenzene | 95 |

| 3 | Allyl 2-(4-nitrophenyl)-2-phenylacetate | 1-(1-phenyl-2-propen-1-yl)-4-nitrobenzene | 89 |

| 4 | Allyl 2-(4-methoxyphenyl)-2-(4-nitrophenyl)acetate | 1-(1-(4-methoxyphenyl)-2-propen-1-yl)-4-nitrobenzene | 78 |

| 5 | Allyl 2-(4-chlorophenyl)-2-(4-nitrophenyl)acetate | 1-(1-(4-chlorophenyl)-2-propen-1-yl)-4-nitrobenzene | 91 |

Reaction Conditions: Co(BF₄)₂·xH₂O (5 mol%), dppBz (5 mol%), A2 (5 mol%), CH₃CN (0.1 M), 120 °C. Yields reported are isolated yields. researchgate.net

The reaction mechanism is thought to proceed through the in situ generation of a Co(I) active species from the Co(II) precatalyst. researchgate.netnih.govnih.gov This methodology demonstrates significant potential for creating complex molecules and versatile heterocyclic motifs. researchgate.netnih.gov

Other Metal Catalysts in Allyl Aryl Ether Reactions (e.g., Rhodium, Iridium, Nickel)

Besides cobalt, other transition metals like rhodium, iridium, and nickel are pivotal in catalyzing various transformations of allyl aryl ethers. researchcommons.org

Rhodium (Rh): Cationic rhodium(I) complexes, such as those with dppf ligands, have been shown to catalyze a cascade reaction involving olefin isomerization, allyl Claisen rearrangement, and intramolecular hydroacylation of di(allyl) ethers. organic-chemistry.org Rhodium(III) catalysis is also effective for the C-H functionalization of N-nitrosoanilines with allyl alcohols, leading to functionalized N-nitroso ortho β-aryl aldehydes and ketones. frontiersin.org Mechanistic studies on rhodium-catalyzed allylic C-H amination suggest that the reaction proceeds through the formation of a Cp*Rh(π-allyl) complex via allylic C-H activation. chemrxiv.org

Iridium (Ir): Iridium catalysts are particularly noted for their high activity in allylation reactions. researchcommons.org They are capable of catalyzing the direct, enantioselective, and regioselective allylic etherification of alcohols. nih.gov Iridium-catalyzed asymmetric allylic substitution has become a significant method for synthesizing chiral compounds due to its excellent branched regioselectivity and enantioselectivity. sioc-journal.cn The active catalysts are often cyclometalated iridium complexes. pkusz.edu.cn

Nickel (Ni): Nickel catalysis offers a cost-effective approach for various reactions involving allyl ethers. sioc-journal.cn Nickel hydride catalysts can induce the cleavage of allyl ethers through isomerization followed by Brønsted acid-induced hydrolysis, providing a mild deprotection method. organic-chemistry.org Nickel-catalyzed electrochemical reductive deprotection of allyl ethers under non-hydrolytic conditions has also been developed. rsc.org Furthermore, nickel is used in conjunctive cross-coupling reactions involving allyl electrophiles. nih.gov

Table 2: Comparison of Metal Catalysts in Allyl Aryl Ether Transformations

| Metal | Catalyst System (Example) | Reaction Type | Key Features |

| Rhodium | Cationic Rh(I)/dppf organic-chemistry.org | Isomerization/Claisen Rearrangement/Hydroacylation | Cascade reaction under mild conditions. organic-chemistry.org |

| Iridium | [Ir(coe)₂Cl]₂ / Ligand ethz.ch | Asymmetric Allylic Substitution | High enantioselectivity and regioselectivity. sioc-journal.cnethz.ch |

| Nickel | Ni-H precatalyst / Brønsted acid organic-chemistry.org | Deallylation (Cleavage) | Mild conditions, broad functional group tolerance. organic-chemistry.org |

Nanostructured Catalysts in Allylation and Isomerization Processes

Nanostructured catalysts have emerged as a promising class of materials for various organic transformations, including the synthesis and isomerization of allyl phenyl ethers. researchcommons.orgresearchcommons.org Their high surface area and unique electronic properties often lead to enhanced catalytic activity and selectivity.

One notable example is the use of a nanostructured Fe/SiO₂·TiO₂ catalyst in the isomerization of allyl phenyl ether. researchcommons.orgresearchcommons.org Under relatively mild conditions (90-95 °C for one hour), this catalyst effectively promotes the rearrangement to form primarily 2-allylphenol (o-allylphenol). researchcommons.orgresearchcommons.org

Table 3: Product Distribution in the Isomerization of Allyl Phenyl Ether using Fe/SiO₂·TiO₂ Catalyst researchcommons.orgresearchcommons.org

| Product | Percentage (%) |

| 2-allylphenol | 56 |

| p-allylphenol | 2 |

| allyl-o-allyl phenyl ether | 12 |

| allyl-p-allyl-phenyl ether | 4 |

| Unreacted allyl phenyl ether | 26 |

The use of nanostructured catalysts like zeolites has also been explored. researchcommons.org The pore size of the zeolite can influence the product distribution in phenol allylation reactions. researchcommons.org Other nanostructured systems, such as FeCl₃/TiO₂·SiO₂, have been studied for the allylation of anisole (B1667542) and nerolin with allyl alcohol. ppublishing.org Palladium nanoparticles have demonstrated solvent-dependent regioselectivity in the isomerization versus hydrogenation of allyl alcohol. nih.gov Nonpolar solvents tend to favor isomerization, while polar protic solvents promote hydrogenation. nih.gov

The development of efficient and inexpensive nanostructured catalysts is an important area of research, aiming to overcome the high cost associated with noble metal catalysts like rhodium and iridium. researchcommons.orgresearchcommons.org

Computational Chemistry and Theoretical Studies of Allyl P Nitrophenyl Ether Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for computational investigations in organic chemistry, balancing accuracy with computational cost. hakon-art.com It is used to study molecular geometries, reaction paths, and various electronic properties that dictate reactivity. hakon-art.comresearchgate.net For systems related to allyl p-nitrophenyl ether, DFT calculations, often using functionals like B3LYP or M06-2X, have been instrumental in elucidating complex reaction mechanisms. mdpi.commdpi.combeilstein-journals.org

DFT calculations are frequently employed to map the potential energy surface of a reaction, allowing for the identification and characterization of transition states (TS) and the calculation of activation energy barriers. worktribe.com A key reaction for allyl aryl ethers is the Claisen rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement. researchgate.net

Computational studies on related aryl ether systems provide a model for understanding the reactivity of this compound. For instance, DFT calculations on the Claisen rearrangement of aryl propargyl ethers have been used to determine the Gibbs free energy barriers (ΔG‡) for competing reaction pathways. nsf.gov These calculations show that the energy barriers for such rearrangements are typically in the range of 20-30 kcal/mol. nsf.gov In one study on a nitro-containing substrate, the Claisen rearrangement was identified as the rate-determining step for multiple reaction cascades. nsf.gov

The table below, based on a computational study of a related nitro-substituted aryl propargyl ether, illustrates how DFT can be used to compare the energetics of different mechanistic pathways. nsf.gov

| Reaction Pathway | Transition State | Calculated Gibbs Free Energy Barrier (ΔG‡) (kcal/mol) |

| Pathway A | Claisen Rearrangement at C2 | 30.7 |

| Intramolecular Diels-Alder | 21.7 | |

| Pathway B | Claisen Rearrangement at C6 | 32.6 |

| 1,5-Hydrogen Shift | 21.7 | |

| Electrocyclization | 12.7 |

Furthermore, heavy-atom kinetic isotope effects (KIEs) are an experimental tool used to probe the structure of transition states, which can then be compared with computational models. researchgate.net Studies on the hydrolysis of p-nitrophenyl phosphate, for example, used KIEs to reveal details about bond cleavage and formation in the transition state, a technique that can validate DFT models of reactions involving the p-nitrophenyl leaving group. usu.edu

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various descriptors derived from the change in energy with respect to the number of electrons. mdpi.com These global and local reactivity descriptors can predict the stability and reactive behavior of molecules like this compound. hakon-art.com The presence of the electron-withdrawing p-nitro group profoundly influences the electronic structure and reactivity.

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the escaping tendency of electrons from a system. mdpi.com

Chemical Hardness (η): Measures the resistance to a change in electron distribution. mdpi.commdpi.com

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. mdpi.commdpi.com

The table below defines these common DFT reactivity descriptors. mdpi.commdpi.com

| Descriptor | Formula | Description |

| Ionization Potential (IP) | IP = E(N-1) - E(N) | The energy required to remove an electron. |

| Electron Affinity (EA) | EA = E(N) - E(N+1) | The energy released when an electron is added. |

| Chemical Potential (μ) | μ ≈ -(IP + EA) / 2 | The tendency of electrons to escape. |

| Chemical Hardness (η) | η ≈ IP - EA | Resistance to change in electron configuration. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of a molecule's ability to act as an electrophile. |

For this compound, the strong electron-withdrawing nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a potent electrophile. This is reflected in a high electrophilicity index (ω). mdpi.com Local reactivity descriptors, such as the Fukui or Parr functions, can be calculated to predict the most reactive sites within the molecule for nucleophilic or electrophilic attack. hakon-art.commdpi.com In the case of p-nitrophenyl substituted compounds, these analyses often highlight the aromatic ring, particularly the carbons ortho and para to the nitro group, as being highly susceptible to nucleophilic attack. mdpi.commasterorganicchemistry.com

Molecular Modeling and Homology Studies in Related Systems

Beyond DFT, molecular modeling encompasses a range of computational techniques used to represent the three-dimensional structures of molecules and simulate their interactions. researchgate.net These methods are particularly valuable for studying how molecules like this compound might interact with larger systems, such as enzymes.

In a relevant study, allylic carbocyclic inhibitors featuring a p-nitrophenyl (PNP) ether group were investigated as covalent inhibitors of α-glucosidases. nih.govacs.org Since a crystal structure of the target enzyme in complex with the inhibitor was unavailable, researchers constructed a homology model. nih.govacs.org This process involves using the known crystal structure of a related protein (in this case, an isomaltase from S. cerevisiae, PDB: 3AXH) as a template to build a three-dimensional model of the target enzyme. nih.govacs.org This model was then used for molecular docking simulations to predict the binding mode of the PNP-ether-containing inhibitor within the enzyme's active site, providing insights into the structural requirements for biological activity. nih.gov

Mechanistic Modeling of Catalytic Cycles

Computational modeling is a powerful tool for elucidating the complex, multi-step mechanisms of catalytic reactions. DFT calculations can map out entire catalytic cycles, identifying the structures and energies of reactants, intermediates, transition states, and products.

A study on the isothiourea-catalyzed enantioselective rsc.orguu.nl-rearrangement of allylic ammonium (B1175870) ylides, which are generated from activated p-nitrophenol esters, provides a clear example. acs.org Using DFT calculations at the M06-2X/6-31G(d) level of theory, researchers were able to: acs.org

Propose and evaluate different mechanistic pathways, including Lewis base and Brønsted base catalysis. acs.org

Identify a key acyl ammonium intermediate formed by the reaction of the catalyst with the p-nitrophenyl ester substrate. acs.org

Determine the catalyst's resting state and the turnover-rate limiting step of the reaction. acs.org

The involvement of this compound as a substrate in palladium-catalyzed reactions has also been explored. nih.gov Palladium catalysts are known to ionize allylic ethers to form π-allyl palladium complexes, which can then be trapped by nucleophiles. nih.gov Mechanistic studies on related palladium-catalyzed allylations suggest that the stereoselectivity of such processes can be explained by invoking six-membered cyclic transition state models. diva-portal.org Modeling these catalytic cycles helps in understanding how factors like the ligand, substrate, and catalyst work in concert to determine the reaction's outcome.

Substituent Effects on Reaction Mechanisms and Kinetics

The substituents on a molecule play a critical role in dictating its reactivity. In this compound, the para-nitro group is the most influential substituent. As a powerful electron-withdrawing group (EWG), it dramatically affects reaction mechanisms and rates.

The most significant effect is the activation of the aryl ring toward nucleophilic aromatic substitution (NAS). masterorganicchemistry.com The rate of NAS is greatly accelerated by EWGs positioned ortho or para to the leaving group because they can effectively stabilize the negative charge of the intermediate (a Meisenheimer complex) through resonance. masterorganicchemistry.com The rate of NAS for p-nitrophenyl chloride is approximately 100,000 times faster than for the unsubstituted chlorobenzene. masterorganicchemistry.com The meta-nitro isomer, in contrast, is much less reactive because it cannot delocalize the negative charge onto the nitro group via resonance. masterorganicchemistry.com

In the context of the Claisen rearrangement, substituents also have a profound impact. Computational studies on related systems have shown that substituents can alter the energy barriers of competing pathways, thereby controlling whether a reaction is under kinetic or thermodynamic control. nsf.gov For example, the presence of a nitro group can influence the regioselectivity of the initial rearrangement step, which in turn dictates the final product of a subsequent reaction cascade. nsf.gov Steric effects from bulky substituents can also influence reaction kinetics by hindering the approach to the transition state.

The table below summarizes the key effects of the p-nitro substituent on the reactivity of the allyl ether system.

| Reaction Type | Effect of p-Nitro Group | Mechanistic Rationale |

| Nucleophilic Aromatic Substitution (NAS) | Strong rate acceleration | Stabilization of the negatively charged Meisenheimer intermediate via resonance. masterorganicchemistry.com |

| Claisen Rearrangement | Influences regioselectivity and pathway energetics | Alters the electronic properties of the aromatic ring and the stability of transition states. nsf.gov |

| Palladium-Catalyzed Allylic Alkylation | Facilitates ionization of the C-O bond | The electron-withdrawing nature of the p-nitrophenoxy group makes it a better leaving group. nih.gov |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of allyl p-nitrophenyl ether and its reaction products. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, which is instrumental in determining the stereochemistry and regiochemistry of reaction products.

In the ¹H NMR spectrum of this compound, the protons of the allyl group and the aromatic ring exhibit characteristic chemical shifts and coupling patterns. The vinylic protons, those directly attached to the sp² hybridized carbons of the double bond, are chemically distinct due to restricted rotation. youtube.com This results in complex splitting patterns, often appearing as a doublet of doublets, which can be analyzed to determine coupling constants. youtube.com The allylic protons, which are adjacent to the double bond but attached to an sp³ hybridized carbon, also have a unique resonance. youtube.com The aromatic protons typically appear as two distinct doublets, characteristic of a p-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons, the allylic carbon, and the vinylic carbons can be definitively assigned. For instance, in related phenyl ethers, the carbon atoms of the aromatic ring and the allyl group have been successfully assigned using ¹³C NMR. chemicalbook.comspectrabase.comspectrabase.com

The following table summarizes the typical ¹H and ¹³C NMR spectral data for allyl phenyl ether, a closely related compound, which serves as a reference for interpreting the spectra of this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.25 - 6.78 | - |

| Vinylic-H (CH) | 6.03 | - |

| Vinylic-H (CH₂) | 5.40, 5.28 | - |

| Allylic-H (OCH₂) | 4.52 | - |

| Aromatic-C (C-O) | - | 158.3 |

| Aromatic-C | - | 129.4, 121.0, 114.8 |

| Vinylic-C (=CH) | - | 133.5 |

| Vinylic-C (=CH₂) | - | 117.6 |

| Allylic-C (OCH₂) | - | 68.8 |

| Data for Allyl Phenyl Ether. chemicalbook.comchemicalbook.com |

By analyzing the NMR spectra of reaction products, chemists can deduce the regioselectivity (e.g., ortho vs. para substitution on the aromatic ring) and stereoselectivity (e.g., cis vs. trans geometry of a newly formed double bond) of a given transformation.

Isotopic labeling is a powerful technique used in conjunction with NMR and mass spectrometry to trace the fate of specific atoms throughout a chemical reaction, thereby providing definitive evidence for proposed mechanisms. In the context of rearrangements of allyl ethers, such as the Claisen rearrangement, ¹⁴C and ¹⁸O labeling has been employed to elucidate the transition state structure. researchgate.net For instance, by specifically labeling one of the carbon atoms in the allyl group of allyl phenyl ether with ¹⁴C, researchers can track its position in the rearranged product, confirming the cyclic nature of the transition state. researchgate.net

Similarly, studies on related p-nitrophenyl ethers have utilized isotopic labeling to investigate reaction pathways. For example, the iodination of p-nitroanisole has been achieved using ¹²⁵I to create a radiolabeled compound for biological studies. nih.gov While not directly a mechanistic study of the ether itself, it demonstrates the utility of isotopic labeling for modifying and tracking such molecules.

Infrared (IR) Spectroscopy for Functional Group Transformations

Infrared (IR) spectroscopy is an invaluable tool for monitoring the transformation of functional groups during reactions of this compound. Each functional group in a molecule absorbs infrared radiation at a characteristic frequency, providing a molecular fingerprint.

The IR spectrum of this compound exhibits several key absorption bands:

C-H stretching: Alkenyl C-H bonds show stretches slightly above 3000 cm⁻¹, while alkyl C-H stretches appear just below 3000 cm⁻¹. libretexts.org Aromatic C-H stretches also occur in the 3100-3000 cm⁻¹ region. libretexts.org

C=C stretching: The alkene double bond stretch is typically observed in the 1680-1640 cm⁻¹ range. libretexts.org

C-O stretching: The ether C-O bond shows a strong absorption in the 1250-1050 cm⁻¹ region. Phenyl alkyl ethers specifically show two strong bands around 1250 cm⁻¹ and 1050 cm⁻¹. pressbooks.pub

NO₂ stretching: The nitro group exhibits two strong, characteristic stretching vibrations, typically around 1530-1500 cm⁻¹ (asymmetric) and 1365-1335 cm⁻¹ (symmetric).

During a reaction, the disappearance of reactant-specific peaks and the appearance of new peaks corresponding to the product's functional groups can be tracked. For example, if the allyl group is hydrogenated, the C=C stretch and the =C-H stretch will disappear, and the spectrum will show only sp³ C-H stretches. Conversely, if the nitro group is reduced to an amine, the strong NO₂ stretches will be replaced by N-H stretching vibrations in the 3300-3500 cm⁻¹ range. libretexts.org

The following table summarizes key IR absorption frequencies for functional groups relevant to the reactions of this compound.

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Alkene (=C-H) | Stretch | 3100 - 3000 libretexts.org |

| Alkene (C=C) | Stretch | 1680 - 1640 libretexts.org |

| Aromatic (C-H) | Stretch | 3100 - 3000 libretexts.org |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

| Ether (C-O) | Stretch | 1250 - 1050 pressbooks.pub |

| Nitro (NO₂) | Asymmetric Stretch | 1530 - 1500 |

| Nitro (NO₂) | Symmetric Stretch | 1365 - 1335 |

| Amine (N-H) | Stretch | 3500 - 3300 libretexts.org |

Mass Spectrometry for Reaction Product Identification and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of reaction products and to deduce their structure from their fragmentation patterns.

For this compound (C₉H₉NO₃), the molecular ion peak (M⁺·) would be observed at an m/z corresponding to its molecular weight (179.17 g/mol ). nih.gov Electron impact (EI) ionization, a common technique, often causes the molecular ion to fragment in a predictable manner. uni-saarland.de

The fragmentation of ethers is characterized by several common pathways. libretexts.orgmiamioh.edu Alpha-cleavage, the breaking of a C-C bond adjacent to the oxygen atom, is a dominant process. libretexts.orgmiamioh.edu In the case of this compound, this could lead to the loss of an allyl radical or a p-nitrophenoxy radical. Another common fragmentation pathway for ethers is the cleavage of the C-O bond. whitman.edu For aryl ethers, cleavage of the bond beta to the aromatic ring is also common. miamioh.edu

By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be constructed. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the molecular ion and its fragments, further aiding in the identification of unknown products. amazonaws.com

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the monitoring of reaction progress and the assessment of product purity.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of reactants, products, and byproducts in a single analysis. nih.gov The retention time in the GC column is characteristic of the compound, while the mass spectrum provides definitive identification.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is particularly useful for less volatile or thermally sensitive compounds. By choosing an appropriate stationary phase (e.g., normal-phase or reverse-phase) and mobile phase, complex mixtures can be effectively separated. A UV-Vis detector is often used with HPLC, as compounds containing chromophores, like the p-nitrophenyl group in this compound, absorb UV light.

Thin-Layer Chromatography (TLC) is a simple and rapid technique for monitoring the progress of a reaction. By spotting the reaction mixture on a TLC plate and developing it with a suitable solvent system, the disappearance of the reactant spot and the appearance of the product spot can be visualized, often under UV light. The relative mobility of the spots (Rf value) can help in identifying the components.

UV-Vis Spectroscopy for Electronic Transitions and Reaction Progress

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. youtube.com Groups of atoms that absorb light are called chromophores.

This compound contains several chromophores: the benzene ring, the nitro group, and the allyl group's double bond. The interaction between these groups, particularly the conjugation of the nitro group and the ether oxygen with the aromatic ring, gives rise to characteristic absorption bands. The electronic transitions that can occur include π → π* and n → π* transitions. youtube.comyoutube.com The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are generally of lower intensity, involve the promotion of an electron from a non-bonding orbital (like the lone pairs on the oxygen atoms) to a π* antibonding orbital. youtube.com

UV-Vis spectroscopy is a valuable tool for monitoring reaction progress, especially when there is a significant change in the chromophoric system. For example, if the nitro group is reduced to an amine, the absorption spectrum will change dramatically, as the electronic properties of the amino group are very different from those of the nitro group. The progress of the reaction can be followed by measuring the change in absorbance at a specific wavelength over time, which can also be used for kinetic studies.

Applications of Allyl P Nitrophenyl Ether in Complex Organic Synthesis and Functional Material Design

Utilization as a Synthetic Building Block

Allyl p-nitrophenyl ether serves as a valuable synthetic building block in the construction of more complex molecules. smolecule.com Its utility stems from the distinct reactivity of its constituent parts: the allyl group and the p-nitrophenyl moiety. smolecule.comnih.govorgsyn.orgresearchgate.net

Precursor for o-Allylated Phenols

One of the primary applications of this compound is as a precursor for the synthesis of o-allylated phenols. This transformation is achieved through a thermally induced intramolecular rearrangement known as the Claisen rearrangement. libretexts.orgorganic-chemistry.org Heating this compound initiates a rsc.orgrsc.org-sigmatropic rearrangement, a concerted process involving the cyclic movement of six electrons, to form an ortho-allylphenol. libretexts.orgwikipedia.org This reaction is a powerful method for forming carbon-carbon bonds. wikipedia.org

The Claisen rearrangement proceeds through a six-membered, cyclic transition state, leading to a non-aromatic intermediate, which then tautomerizes to the stable aromatic phenol (B47542) product. libretexts.org The presence of the nitro group in the para position influences the reactivity of the ether. rsc.org

Intermediate in the Synthesis of Heterocyclic Compounds

The structural features of this compound make it a useful intermediate in the synthesis of various heterocyclic compounds. smolecule.com The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic substitution, while the allyl group provides a handle for further chemical modifications. smolecule.comrsc.org This dual reactivity allows for the construction of complex ring systems that are prevalent in many biologically active molecules and functional materials.

Enabling Functionalization of Allylic Systems

The allylic system within this compound is a key site for functionalization. The double bond can participate in a variety of reactions, allowing for the introduction of new functional groups. nih.govorgsyn.orgyoutube.com For instance, the allylic position can be functionalized through transition metal-catalyzed reactions, which have become a cornerstone of modern organic synthesis for their efficiency and selectivity. organic-chemistry.orgemory.edu These methods enable the creation of a diverse array of molecules from a common starting material. organic-chemistry.org

Role in Protecting Group Strategies for Phenols and Alcohols

In multi-step organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. The allyl group is a well-established protecting group for phenols and alcohols due to its stability under a range of acidic and basic conditions. organic-chemistry.orgias.ac.inuwindsor.ca

Allyl ethers, including this compound, can be readily prepared from the corresponding phenol or alcohol. ias.ac.inwikipedia.orgwikipedia.orgyoutube.com The protection strategy involves the formation of the ether linkage, which can later be cleaved under specific conditions to regenerate the original hydroxyl group. organic-chemistry.orgmdpi.com A common method for deprotection involves isomerization of the allyl ether to the more labile enol ether, which is then easily hydrolyzed. organic-chemistry.org Palladium-catalyzed methods also provide a mild and selective means of deprotection. organic-chemistry.org

Photochemical and Microwave-Assisted Transformations

The reactivity of this compound can be influenced by external energy sources such as light and microwaves, leading to unique chemical transformations. researchgate.netrsc.orgrsc.orgrsc.org

Microwave-Specific Rate Enhancements in Claisen Rearrangements

The Claisen rearrangement of this compound has been a subject of study under both conventional heating and microwave irradiation. rsc.orgresearchgate.net Research has shown that microwave heating can significantly accelerate the rate of this rearrangement. sioc-journal.cnresearchgate.net

In a study where the Claisen rearrangement of this compound was conducted in a non-polar, non-absorbing solvent like naphthalene, a notable microwave-specific rate enhancement was observed. rsc.org When heated with microwaves to a bulk temperature of 185°C, the reaction proceeded four times faster than with conventional heating at the same temperature. researchgate.net This suggests that the reactant itself was at an effective temperature of 202°C due to selective heating. researchgate.net Even under constant temperature conditions of 200°C, a slight rate enhancement of about 1.5-fold was noted with microwave heating. researchgate.net The most significant rate enhancements, 2- and 9-fold, were observed when using pulsed microwave irradiation at lower temperature cycles. researchgate.net This phenomenon is attributed to the selective absorption of microwave energy by the polar this compound molecules, leading to localized superheating. rsc.orgresearchgate.net

| Heating Method | Bulk Temperature (°C) | Rate Enhancement Factor | Effective Reactant Temperature (°C) |

| Microwave (Constant Power) | 185 | 4 | 202 |

| Microwave (Constant Temp) | 200 | ~1.5 | - |

| Microwave (Pulsed, 145-175°C cycles) | - | 2 | - |

| Microwave (Pulsed, 85-155°C cycles) | - | 9 | - |

| Conventional | 185 | 1 | 185 |

Table 1. Comparison of rate enhancements in the Claisen rearrangement of this compound under different heating conditions. researchgate.net

Generation of Bioorthogonal Cleavage Systems from Related Allylic Ethers

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov A key area within this field is the development of cleavage reactions that can be triggered by specific, non-native stimuli to release a molecule of interest at a desired time and location. Allyl ethers have emerged as valuable protecting groups for this purpose, particularly for hydroxyl functionalities, due to their stability under a range of physiological conditions and their selective removal by transition metal catalysts. nih.govorganic-chemistry.org

The cleavage of allyl ethers is most commonly achieved through palladium-catalyzed deallylation. organic-chemistry.org This process typically involves the formation of a π-allyl palladium complex, which is then cleaved to release the free alcohol. organic-chemistry.org This strategy has been successfully employed for the bioorthogonal uncaging of various molecules. For instance, palladium-labile allyl carbamate-protected prodrugs have been developed, which can be activated in a targeted manner by heterogeneous palladium catalysis. nih.gov The N-allyloxycarbonyl (Alloc) group has been a favored choice for these applications. nih.gov

While direct studies detailing the use of This compound in bioorthogonal cleavage systems are not extensively documented in the reviewed literature, the principles governing the deallylation of related aryl allyl ethers are well-established. A mild deprotection strategy for aryl allyl ethers using a palladium catalyst under basic conditions has been described, which proceeds selectively in the presence of alkyl allyl ethers. youtube.com This selectivity is crucial for complex molecule synthesis and could be exploited in a biological context. The general mechanism for palladium-catalyzed allyl ether cleavage is shown below:

Table 1: Reagents for Allyl Ether Cleavage

| Catalyst/Reagent System | Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ / K₂CO₃ | Methanol, rt | Aryl allyl ethers | youtube.com |

| Pd(PPh₃)₄ / PMHS / ZnCl₂ | Ambient | Allyl ethers, amines, esters | organic-chemistry.org |

| Pd⁰-resins | Biocompatible | N-allyloxycarbonyl (Alloc) protected prodrugs | nih.gov |

The presence of the p-nitro group on the phenyl ring of This compound would influence the electronic properties of the ether oxygen, which could, in turn, affect the efficiency and kinetics of the palladium-catalyzed cleavage. However, specific data on this effect for bioorthogonal applications remains an area for further investigation.

Polymer Chemistry Applications involving Functionalized Polyethers

The unique bifunctionality of This compound , possessing both a polymerizable allyl group and a functionalizable nitro-aromatic ring, suggests its potential as a monomer for the synthesis of functionalized polyethers. Polyethers are an important class of polymers with applications in diverse fields, and the introduction of pendant functional groups along the polymer backbone allows for the tailoring of their properties and for post-polymerization modifications. researchgate.netmsu.edu

The synthesis of aromatic polyethers can be achieved through nucleophilic aromatic substitution reactions, where an activated aromatic nitro group is displaced by a phenoxide. researchgate.net This type of reaction forms the basis for the synthesis of various high-performance polyetherimides and polyethernitriles. researchgate.net This established reactivity suggests that the p-nitrophenyl group of This compound could potentially participate in polymer-forming reactions, incorporating the allyl functionality into the polymer backbone or as a pendant group.

Alternatively, the allyl group of This compound can be utilized in polymerization reactions. While the radical polymerization of some allyl ethers has been studied, they often act as retarders or transfer agents, leading to polymers with low molecular weight. wikipedia.org However, controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP), have been shown to be effective for the polymerization of certain styrenic monomers and could potentially be applied to monomers like This compound . nih.govresearchgate.net

Another promising route to functionalized polyethers is the ring-opening polymerization (ROP) of functionalized epoxides. msu.eduepa.govnih.gov For instance, allyl glycidyl (B131873) ether can be polymerized in a controlled manner to produce poly(allyl glycidyl ether), a versatile platform for further functionalization via thiol-ene click chemistry. While This compound is not an epoxide itself, it could potentially be chemically modified to an epoxide-containing monomer, which could then undergo ROP to yield a polyether with pendant p-nitrophenyl ether groups. These groups could then be used for further chemical transformations.

Table 2: Polymerization Methods for Functional Monomers

| Polymerization Method | Monomer Type | Key Features | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Arylene dinitro compounds, Bisphenols | Forms polyethers by nitro displacement | researchgate.net |

| Ring-Opening Polymerization (ROP) | Functionalized epoxides (e.g., allyl glycidyl ether) | Creates polyethers with pendant functional groups | msu.edu |

| Controlled Radical Polymerization (e.g., NMP) | Styrenes, potentially functionalized vinyl monomers | Allows for control over polymer architecture | nih.govresearchgate.net |

While specific examples of polymers derived directly from This compound are not prominent in the surveyed literature, the fundamental reactivity of its constituent functional groups points towards its potential as a valuable monomer in the design of novel functional polyether materials.

Future Directions and Emerging Research Avenues for Allyl P Nitrophenyl Ether

Development of Novel Catalytic Systems

The transformation of allyl p-nitrophenyl ether, particularly through the Claisen rearrangement, is a key area of research. While thermal rearrangements are well-established, they often require high temperatures. organic-chemistry.org The future of this field lies in the development of sophisticated catalytic systems that can facilitate these reactions under milder conditions, with higher efficiency and selectivity.

Recent advancements have seen the use of various catalysts to promote the Claisen rearrangement of allyl aryl ethers. For instance, zinc powder has been demonstrated as a simple, efficient, and recyclable catalyst for the rearrangement of allyl aryl ethers to o-allyl phenols at a mild temperature of 55°C. benthamopenarchives.com This method offers good to excellent yields and high product purity. benthamopenarchives.com Bismuth triflate has also been identified as a novel and efficient catalyst for this rearrangement, although its effectiveness can be solvent-dependent. google.com

The exploration of nanostructured catalysts represents a significant frontier. For example, Fe/SiO₂·TiO₂ nanocatalysts have shown potential in the synthesis of allyl phenyl ether and its isomerization products. researchcommons.org Similarly, palladium-containing diblock copolymer micelles have been developed as recyclable catalytic systems for various organic reactions in aqueous media. mdpi.com

Looking ahead, research is likely to focus on:

Heterogeneous Catalysts: Developing solid-supported catalysts, such as metal nanoparticles on various supports (e.g., silica, titania), to simplify catalyst recovery and reuse, making processes more sustainable. researchcommons.orgmdpi.com